Ranolazine-D8

説明

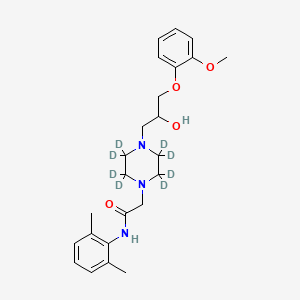

Structure

3D Structure

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ranolazine-D8: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine-D8 is the deuterium-labeled analogue of Ranolazine, an anti-anginal medication. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like Ranolazine-D8 are indispensable tools. Their primary application lies in serving as ideal internal standards for quantitative bioanalysis using mass spectrometry. This technical guide provides an in-depth overview of the research uses of Ranolazine-D8, focusing on its role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Ranolazine in biological matrices.

The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest (Ranolazine). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency and matrix effects. The mass difference introduced by the deuterium atoms allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, leading to highly accurate and precise quantification.

Core Application: Internal Standard in Bioanalytical Methods

Ranolazine-D8 is predominantly used as an internal standard in validated bioanalytical methods for the determination of Ranolazine concentrations in biological samples, most commonly human plasma. This is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Quantitative Data from a Validated LC-MS/MS Method

The following tables summarize the key quantitative parameters from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the estimation of Ranolazine in human K3EDTA plasma, using Ranolazine-D8 as the internal standard.[1]

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ranolazine | 428.20 | 279.50 |

| Ranolazine-D8 (Internal Standard) | 436.20 (calculated) | 287.50 (calculated) |

Note: The m/z values for Ranolazine-D8 are calculated based on the addition of 8 deuterium atoms. Actual values may vary slightly.

Table 2: Method Validation Parameters [1]

| Parameter | Value |

| Calibration Curve Range | 10.1 - 4011.8 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10.2 ng/mL |

| Quality Control (QC) Concentrations | Low: 30.1 ng/mL, Medium: 1381.1 ng/mL, High: 3211.8 ng/mL |

| Extraction Technique | Liquid-Liquid Extraction |

Experimental Protocols

Below is a detailed, representative methodology for the quantification of Ranolazine in human plasma using Ranolazine-D8 as an internal standard, based on established LC-MS/MS practices.

I. Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 25 µL of Ranolazine-D8 working solution (e.g., at a concentration of 500 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 25 µL of methanol.

-

Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

-

Extraction Solvent Addition: Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, or methyl tert-butyl ether).

-

Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortexing and Transfer: Vortex the tubes for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a column oven and an autosampler.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ranolazine: 428.20 → 279.50

-

Ranolazine-D8: 436.20 → 287.50 (representative)

-

-

Optimization: Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Ranolazine quantification.

Ranolazine Metabolism and Bioanalytical Target

Ranolazine undergoes extensive metabolism in the body. While Ranolazine-D8 is used to quantify the parent drug, understanding its metabolic pathways provides context for broader DMPK studies.

Caption: Ranolazine metabolism and its quantification using Ranolazine-D8.

Conclusion

Ranolazine-D8 is a critical research tool, primarily enabling the accurate and precise quantification of Ranolazine in biological matrices. Its use as an internal standard in LC-MS/MS methods is fundamental to pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed experimental protocol and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Ranolazine. The robustness of bioanalytical data generated using deuterated standards like Ranolazine-D8 is essential for making informed decisions throughout the drug development pipeline.

References

The Role of Ranolazine-D8 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the precise and accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. Ranolazine, an anti-anginal medication, requires robust bioanalytical methods for its determination in plasma and other biological samples.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Ranolazine-D8, a deuterated analog of Ranolazine, when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of stable isotope-labeled internal standards, such as Ranolazine-D8, is a cornerstone of modern bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of Ranolazine-D8 as an internal standard (IS) is predicated on the principle of isotope dilution mass spectrometry. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical process. Ranolazine-D8 is an ideal internal standard for Ranolazine analysis due to the following key properties:

-

Physicochemical Similarity: Ranolazine-D8, with eight deuterium atoms replacing eight hydrogen atoms on the piperazine ring, is chemically almost identical to Ranolazine.[3][4] This structural similarity ensures that it behaves virtually identically to the unlabeled analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Co-elution in Chromatography: Due to their nearly identical physicochemical properties, Ranolazine and Ranolazine-D8 co-elute under typical reversed-phase liquid chromatography conditions. This means they experience the same chromatographic effects, including any potential ion suppression or enhancement from the sample matrix as they enter the mass spectrometer's ion source.

-

Mass Spectrometric Differentiation: Despite their chromatographic co-elution, Ranolazine and Ranolazine-D8 are readily distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. This mass difference allows for their simultaneous but independent detection and quantification.

By measuring the ratio of the analyte's response to the internal standard's response, the variability inherent in the analytical process can be effectively normalized. This results in a more accurate and precise determination of the analyte's concentration in the original sample.

Experimental Protocol: Quantification of Ranolazine in Human Plasma

The following is a representative, detailed protocol for the quantification of Ranolazine in human plasma using Ranolazine-D8 as an internal standard, based on common practices in the field.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of Ranolazine-D8 working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.

-

Protein Precipitation: Add 300 µL of acetonitrile or methanol to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 70% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 450°C |

| Collision Gas | Argon |

Quantitative Data

The following tables summarize key quantitative data for the bioanalysis of Ranolazine using Ranolazine-D8 as an internal standard.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ranolazine | 428.2 | 279.5 | 20 - 30 |

| Ranolazine-D8 | 436.3 | 287.5 | 20 - 30 |

Note: The product ion for Ranolazine-D8 is inferred from the fragmentation pattern of Ranolazine, where the deuterated piperazine ring fragment retains the deuterium labels.

Table 2: Method Validation Parameters

| Parameter | Ranolazine | Ranolazine-D8 (IS) |

| Linearity Range | 5 - 2000 ng/mL | N/A |

| Mean Recovery | 82.36 - 94.25%[5] | ~88%[5] |

| Intra-day Precision (%RSD) | < 15% | N/A |

| Inter-day Precision (%RSD) | < 15% | N/A |

| Accuracy (% Bias) | ± 15% | N/A |

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing an internal standard.

References

- 1. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Synthesis and Purification of Ranolazine-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Ranolazine-D8. Ranolazine is an anti-anginal medication, and its deuterated isotopologue, Ranolazine-D8, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The primary route for synthesizing Ranolazine-D8 involves a multi-step process analogous to the synthesis of Ranolazine, with the key difference being the introduction of deuterium atoms via a deuterated starting material.[1] The most common strategy incorporates deuterium by using piperazine-d8.

Part 1: Synthesis of Ranolazine-D8

The synthesis of Ranolazine-D8 is typically achieved through a convergent three-intermediate pathway. This involves the preparation of N-(2,6-dimethylphenyl)-2-chloroacetamide, the synthesis of the epoxide 2-((2-methoxyphenoxy)methyl)oxirane, and their subsequent coupling with the deuterated key intermediate, piperazine-d8.[2][3]

Overall Synthetic Pathway

The following diagram illustrates the multi-step synthesis of Ranolazine-D8.

Caption: Convergent synthesis pathway for Ranolazine-D8.

Experimental Protocols

Step 1: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A)

This initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[3]

-

Reagents: 2,6-dimethylaniline, chloroacetyl chloride, triethylamine (or another suitable base like K2CO3), and a solvent such as dichloromethane (DCM), toluene, or ethyl acetate.[2][3][4]

-

Procedure:

-

Dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in toluene.[5]

-

Cool the mixture to 0°C in an ice bath.[3]

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.[3]

-

Allow the reaction to stir for 2-4 hours at room temperature.[3]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

The product, N-(2,6-dimethylphenyl)-2-chloroacetamide, can be further purified by recrystallization from a solvent like cyclohexane to yield a white solid.[4][5]

-

Step 2: Synthesis of 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C)

This epoxide intermediate is prepared via Williamson ether synthesis from 2-methoxyphenol and epichlorohydrin.[2][6]

-

Reagents: 2-methoxyphenol (guaiacol), epichlorohydrin, sodium hydroxide (NaOH), and a solvent system like dioxane and water.[5][7]

-

Procedure:

-

Charge a reaction flask with 2-methoxyphenol (1.0 eq), NaOH (1.1 eq), water, and dioxane.[5]

-

Add epichlorohydrin (1.5 eq) to the mixture under stirring at room temperature.[5]

-

Heat the mixture to reflux and maintain for approximately 2 hours.[5]

-

After cooling to room temperature, extract the mixture with ethyl acetate.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.[5]

-

Purify the resulting oil by vacuum distillation to yield pure 2-((2-methoxyphenoxy)methyl)oxirane.[5]

-

Step 3: Synthesis of Ranolazine-D8

This final convergent step involves the N-alkylation of piperazine-d8 with Intermediate A, followed by coupling with Intermediate C. A common one-pot approach first synthesizes the deuterated piperazine acetamide intermediate, which then reacts with the epoxide.

-

Reagents: N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A), Piperazine-d8, 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C), a base such as potassium carbonate, and a solvent system like ethanol, or a mixture of methanol and toluene.[2][3]

-

Procedure:

-

Formation of Intermediate B: Dissolve piperazine-d8 (3.0 eq) in ethanol and add N-(2,6-dimethylphenyl)-2-chloroacetamide (1.0 eq).[3] Using a large excess of piperazine-d8 helps to minimize the formation of the N,N'-bis-alkylated byproduct.[8]

-

Heat the mixture under reflux for 2-3 hours until the starting material is consumed (monitored by TLC).[3]

-

Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure. The crude N-(2,6-dimethylphenyl)-2-(piperazin-1-yl-d8)acetamide (Intermediate B) is often used directly in the next step.

-

Final Coupling: Dissolve the crude Intermediate B in a mixture of methanol and toluene.[7]

-

Add 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C, 1.1 eq) and potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours.[3]

-

Upon completion, cool the mixture and filter to remove inorganic salts.

-

Concentrate the filtrate to obtain the crude Ranolazine-D8.

-

Part 2: Purification of Ranolazine-D8

Purification is critical to achieve the high chemical and isotopic purity required for its use as an analytical standard. A multi-step approach involving extraction, chromatography, and recrystallization is typically employed.

Purification Workflow

Caption: General workflow for the purification of Ranolazine-D8.

Purification Protocols

1. Acid-Base Extraction

-

Procedure:

-

Dissolve the crude Ranolazine-D8 residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with 3N hydrochloric acid. The basic Ranolazine-D8 will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[4]

-

Separate the aqueous layer and basify it with a saturated sodium carbonate or NaOH solution to a pH of 9-10.[4]

-

Extract the free base back into dichloromethane (3x).[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a more pure, crude product.[4]

-

2. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).[3]

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used.[3]

-

Procedure:

-

Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexane).

-

Dissolve the crude Ranolazine-D8 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified Ranolazine-D8.[3]

-

3. Recrystallization

This is the final step to obtain a highly crystalline product with high purity.

-

Solvent System: A mixture of ethanol and ethyl acetate (e.g., a 2:1 ratio) has been reported to be effective.[5][9] Acetone/water mixtures can also be used.[10]

-

Procedure:

-

Dissolve the purified Ranolazine-D8 in a minimum amount of the hot solvent mixture (e.g., refluxing ethanol/ethyl acetate).[9]

-

If the solution is colored, it can be treated with activated carbon and filtered while hot.[9]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[4]

-

Collect the resulting white, crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum to obtain the final high-purity Ranolazine-D8.

-

Part 3: Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of Ranolazine-D8.

Table 1: Summary of Synthetic Steps and Reported Yields

| Step | Reaction | Key Reagents | Reported Yield (Non-Deuterated Analog) |

| 1 | Acylation | 2,6-Dimethylaniline, Chloroacetyl chloride | ~82%[3] |

| 2 | Epoxidation | 2-Methoxyphenol, Epichlorohydrin | >80%[5] |

| 3 | N-Alkylation & Coupling | Intermediates A, C, and Piperazine | ~73% (coupling step)[3] |

| Overall | - | - | ~80% (crude) [7] |

Note: Yields are based on the synthesis of the non-deuterated Ranolazine and may vary for the deuterated synthesis depending on the purity and reactivity of Piperazine-d8.

Table 2: Analytical and Purity Data for Ranolazine-D8

| Parameter | Method | Typical Specification | Reference |

| Chemical Purity | HPLC | >99.5% | [10] |

| Isotopic Purity | Mass Spectrometry | ≥98 atom % D | - |

| Structure Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure | - |

| Appearance | Visual | White to off-white solid | - |

| Melting Point | Melting Point Apparatus | 115-117 °C (for N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate) |

Note: Data is compiled from typical certificates of analysis for commercially available standards and published literature on Ranolazine.

References

- 1. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 2. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 3. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 4. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

- 5. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN1915982A - Method for synthesizing Ranolazine - Google Patents [patents.google.com]

- 10. CN101560196A - High-purity ranolazine and preparation method thereof - Google Patents [patents.google.com]

Ranolazine-D8: A Comprehensive Technical Guide to its Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and purity assessment of Ranolazine-D8, a deuterated analog of the antianginal drug Ranolazine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the use of Ranolazine-D8 as an internal standard in pharmacokinetic and bioequivalence studies, as well as in other research applications.

Physicochemical Properties and Specifications

Ranolazine-D8 is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The key physicochemical properties and typical quality control specifications for Ranolazine-D8 are summarized below.

Table 1: General Properties of Ranolazine-D8

| Property | Value | Reference |

| Chemical Name | N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | [1][2] |

| Synonyms | Ranolazine-d8 (piperazine-d8) | [1] |

| CAS Number | 1092804-88-0 | [1][3] |

| Molecular Formula | C₂₄H₂₅D₈N₃O₄ | [3] |

| Molecular Weight | 435.59 g/mol | [2][3] |

| Appearance | White to off-white solid | [3][4] |

Table 2: Purity and Quality Control Specifications

| Test | Specification | Typical Value | Reference |

| Purity by HPLC | ≥ 98.0% | 99.9% - 100% | [3][5] |

| Isotopic Purity (Deuterium Incorporation) | ≥ 98% | > 99 atom % D | [3][5] |

| Chemical Identity | Conforms to structure | Conforms | N/A |

| Mass Spectrometry | Conforms to expected mass | Conforms | N/A |

| ¹H-NMR Spectroscopy | Conforms to structure | Conforms | N/A |

| Residual Solvents | To be specified based on synthesis | To be determined | N/A |

| Water Content (Karl Fischer) | ≤ 0.5% | To be determined | N/A |

Experimental Protocols for Quality Control

The following sections detail the typical experimental methodologies employed for the comprehensive analysis and purity determination of Ranolazine-D8.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a primary method for determining the chemical purity of Ranolazine-D8 and detecting any non-labeled or other impurities.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[6].

-

Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., pH 7.0) and methanol in a ratio of approximately 35:65 (v/v)[6].

-

Flow Rate: A flow rate of 1.0 mL/minute is generally applied[6].

-

Detection: UV detection is performed at a wavelength of 220 nm[6].

-

Sample Preparation: A stock solution of Ranolazine-D8 is prepared by accurately weighing and dissolving the substance in the mobile phase to a known concentration.

-

Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the chemical identity of Ranolazine-D8 and assessing its isotopic purity.

Protocol:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography: The HPLC conditions are similar to those described for the purity assessment to ensure good separation.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used[7].

-

Mass Analysis:

-

Full Scan: A full scan analysis is performed to determine the molecular weight of the parent ion. For Ranolazine-D8, the expected [M+H]⁺ ion would be at m/z 436.6.

-

Product Ion Scan: Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragmentation pattern is compared to that of a non-labeled Ranolazine reference standard to confirm the structural identity.

-

-

Isotopic Purity Assessment: The relative intensities of the mass peaks corresponding to different deuterated species are measured to calculate the percentage of D8 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of Ranolazine-D8 and to verify the positions of deuterium labeling.

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Ranolazine-D8 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H-NMR: The ¹H-NMR spectrum is acquired. The absence of signals corresponding to the protons on the piperazine ring confirms successful deuteration. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Ranolazine.

-

¹³C-NMR: The ¹³C-NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

-

2D-NMR: Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure[8].

Workflow and Data Analysis

The overall workflow for the analysis of a batch of Ranolazine-D8 involves a series of sequential tests to ensure its quality and purity.

Caption: Figure 1. Analytical Workflow for Ranolazine-D8 Quality Control.

Signaling Pathways and Mechanism of Action

While the primary focus of this guide is on the analytical aspects of Ranolazine-D8, it is pertinent for researchers to be aware of the mechanism of action of the non-labeled compound, Ranolazine. Ranolazine is known to exert its antianginal effects primarily through the inhibition of the late inward sodium current (INa) in cardiomyocytes[9][10].

Caption: Figure 2. Simplified Mechanism of Action of Ranolazine.

By inhibiting the late INa, Ranolazine prevents the subsequent intracellular sodium and calcium overload that occurs during myocardial ischemia. This leads to improved myocardial relaxation and a reduction in diastolic tension, thereby alleviating the symptoms of angina.

Conclusion

The quality and purity of Ranolazine-D8 are paramount for its reliable use as an internal standard and in other research applications. This technical guide has outlined the key analytical methodologies and specifications for the comprehensive assessment of Ranolazine-D8. Adherence to these rigorous analytical protocols ensures the identity, purity, and structural integrity of this critical research tool, thereby contributing to the accuracy and reproducibility of scientific findings.

References

- 1. Ranolazine-d8 | TRC-R122503-25MG | LGC Standards [lgcstandards.com]

- 2. Ranolazine-D8 | C24H33N3O4 | CID 25224477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. esschemco.com [esschemco.com]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. esschemco.com [esschemco.com]

- 6. longdom.org [longdom.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ajpaonline.com [ajpaonline.com]

Navigating the Stability and Storage of Ranolazine-D8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Ranolazine-D8, a deuterated analog of the antianginal agent Ranolazine. Given that Ranolazine-D8 is primarily utilized as an internal standard in bioanalytical studies, ensuring its stability is paramount for accurate and reliable quantitative analysis. This document synthesizes available data, outlines experimental protocols, and presents logical workflows to guide researchers in maintaining the integrity of this critical reference material.

Ranolazine-D8: Chemical Profile

Ranolazine-D8 is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule distinguishable by mass spectrometry without significantly altering its chemical properties.

| Property | Value |

| Chemical Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazinyl-d8]acetamide |

| Molecular Formula | C₂₄H₂₅D₈N₃O₄ |

| Molecular Weight | 435.59 g/mol |

| CAS Number | 1092804-88-0 |

| Appearance | White to off-white solid |

Recommended Storage Conditions

To ensure the long-term integrity of Ranolazine-D8, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and maintain the purity of the standard.

| Condition | Recommendation |

| Long-Term Storage | -20°C[1] |

| Shipping | Ambient Temperature |

| In Solvent | -80°C for 6 months; -20°C for 1 month |

It is crucial to store the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Stability Profile and Degradation Pathways

While specific long-term stability data for Ranolazine-D8 is not extensively published, the stability of the non-deuterated form, Ranolazine, has been thoroughly investigated under forced degradation conditions. The degradation pathways identified for Ranolazine are highly indicative of those for Ranolazine-D8 due to their chemical similarity.

Forced degradation studies on Ranolazine have revealed its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.

| Stress Condition | Observation |

| Acid Hydrolysis (e.g., 1N HCl) | Significant degradation observed, leading to the formation of multiple degradation products. |

| Base Hydrolysis (e.g., 1N NaOH) | Generally stable. |

| Oxidation (e.g., 3-30% H₂O₂) | Significant degradation, resulting in the formation of N-oxide and other oxidative products. |

| Thermal Degradation (e.g., 60-105°C) | Relatively stable. |

| Photolytic Degradation | Relatively stable. |

The primary degradation pathways for Ranolazine, and by extension Ranolazine-D8, under acidic and oxidative stress are illustrated below.

Predicted Degradation Pathways of Ranolazine-D8

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately determine the stability of Ranolazine-D8. The following protocols are based on validated methods for Ranolazine and can be adapted for its deuterated analog.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV at approximately 272 nm. |

| Column Temperature | Ambient or controlled (e.g., 30°C). |

Sample Preparation:

-

Prepare a stock solution of Ranolazine-D8 in a suitable solvent (e.g., methanol or a mixture of mobile phase).

-

For forced degradation studies, subject the stock solution to stress conditions (e.g., add acid, base, or oxidizing agent and heat as required).

-

Neutralize the stressed samples if necessary.

-

Dilute the samples to an appropriate concentration with the mobile phase before injection.

Forced Degradation Study Protocol

-

Acid Degradation: Treat the Ranolazine-D8 solution with 1N HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).

-

Base Degradation: Treat the solution with 1N NaOH at an elevated temperature for a specified period.

-

Oxidative Degradation: Treat the solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid Ranolazine-D8 or its solution to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the Ranolazine-D8 solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

-

Analyze all samples by the stability-indicating HPLC method, along with a control sample, to assess the extent of degradation.

Logical Workflows

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of Ranolazine-D8.

Experimental Workflow for Stability Testing

Role in Bioanalytical Workflow

As an internal standard, the stability of Ranolazine-D8 is critical within the context of a bioanalytical method. The following diagram illustrates its role.

Role of Ranolazine-D8 in Bioanalysis

Conclusion

Maintaining the stability of Ranolazine-D8 is fundamental to its application as a reliable internal standard in quantitative bioanalysis. This guide recommends long-term storage at -20°C in a tightly sealed container, protected from light. While specific stability data for the deuterated form is limited, extensive studies on Ranolazine provide a strong basis for predicting its stability profile and degradation pathways, with particular susceptibility to acidic and oxidative conditions. By implementing robust stability-indicating analytical methods and following systematic experimental workflows, researchers can ensure the integrity of their Ranolazine-D8 reference standard, thereby upholding the accuracy and validity of their analytical results.

References

A Technical Guide to the Isotopic Purity and Mass Shift of Ranolazine-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and mass shift of Ranolazine-D8, a deuterated analog of the anti-anginal drug Ranolazine. The incorporation of deuterium in place of hydrogen atoms can significantly alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[1][2][3] Therefore, accurate characterization of the isotopic purity and the resulting mass shift is critical for research, development, and regulatory purposes.[4]

Quantitative Data Summary

The isotopic purity and mass shift are fundamental parameters for any stable isotope-labeled compound. The following tables summarize the key quantitative data for Ranolazine-D8.

Table 1: Isotopic Purity of Ranolazine-D8

| Parameter | Value | Source |

| Isotopic Purity (atom % D) | > 99% | [5] |

| Chemical Purity (by HPLC) | 100% | [5] |

| Overall Purity | 99.0% | [2] |

Table 2: Mass Shift of Ranolazine-D8

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |

| Ranolazine | C₂₄H₃₃N₃O₄ | 427.2471 | N/A |

| Ranolazine-D8 | C₂₄H₂₅D₈N₃O₄ | 435.2973 | +8.0502 |

Note: The mass shift is the difference between the monoisotopic mass of Ranolazine-D8 and Ranolazine.

Experimental Methodologies

The determination of isotopic purity and mass shift for deuterated compounds like Ranolazine-D8 primarily relies on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Determination of Isotopic Purity and Mass Shift by High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment and the distribution of isotopologues in a deuterated compound.[1][6]

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of Ranolazine-D8.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.[6]

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.[7]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[6]

-

Chromatography: While direct infusion can be used, coupling with a liquid chromatography system (LC-MS) is often preferred to separate any potential impurities.[8] A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common choice.[7][9]

-

-

Data Acquisition:

-

Acquire full-scan mass spectra over a relevant m/z range that includes the expected masses of Ranolazine and all its deuterated isotopologues.

-

Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecules of Ranolazine ([M+H]⁺) and Ranolazine-D8 ([M+D₈+H]⁺) and all intermediate isotopologues (D1 to D7).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the percentage of the D8 isotopologue relative to the sum of all isotopologues.

-

Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the deuterium labels and can also provide an estimate of the isotopic purity.[1]

Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of Ranolazine-D8 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The signals corresponding to the positions where deuterium has been substituted should be significantly diminished or absent.

-

Acquire a ¹³C NMR spectrum to confirm the overall carbon skeleton.

-

If necessary, acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position. This ratio can be used to calculate the isotopic enrichment at each site.

-

The overall isotopic purity can be estimated from the reduction in the signal intensity of the protons at the labeled sites.

-

Visualizations

The following diagrams illustrate the workflows and concepts discussed in this guide.

Caption: Workflow for Isotopic Purity and Mass Shift Determination by LC-HRMS.

Caption: Workflow for Structural Confirmation and Purity Assessment by NMR.

Caption: Relationship between Isotopic Enrichment and Isotopologue Distribution.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. esschemco.com [esschemco.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

Ranolazine-D8: A Comprehensive Safety and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine-D8 is a deuterated analog of Ranolazine, an antianginal agent approved for the treatment of chronic stable angina. The substitution of hydrogen with deuterium atoms can offer advantages in drug metabolism and pharmacokinetics, potentially leading to a more favorable clinical profile. This technical guide provides an in-depth overview of the available safety data for Ranolazine-D8, leveraging information from its non-deuterated counterpart, Ranolazine, where specific data for the deuterated form is unavailable. It also details the experimental protocols for key mechanistic assays and visualizes the core signaling pathways and experimental workflows.

Safety Data

Quantitative safety data for Ranolazine-D8 is limited. The available information, primarily from Safety Data Sheets (SDS), often indicates that the toxicological properties have not been thoroughly investigated.[1][2] Where data for Ranolazine-D8 is not available, information for Ranolazine is provided as a surrogate, with the understanding that deuteration may slightly alter the toxicological profile.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₅D₈N₃O₄ | [3] |

| Molecular Weight | 435.59 g/mol | PubChem |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in dichloromethane and methanol; very slightly soluble in water.[4] | [4] |

Toxicological Data

The acute toxicity of Ranolazine-D8 has not been extensively studied. An SDS for Ranolazine D8 Hydrochloride provides a high, likely estimated, LD50 value.[5] For the non-deuterated form, Ranolazine, an oral LD50 in rats has been established.

| Test | Species | Route | Value | Source |

| LD50 (Ranolazine D8 HCl) | Not Specified | Oral | >10,000 mg/kg | [5] |

| LD50 (Ranolazine) | Rat | Oral | 980 mg/kg | [6] |

Genotoxicity: Ranolazine has tested negative for genotoxic potential in a battery of assays, including the Ames bacterial mutation assay, Saccharomyces assay for mitotic gene conversion, chromosomal aberrations assay in Chinese hamster ovary (CHO) cells, mammalian CHO/HGPRT gene mutation assay, and mouse and rat bone marrow micronucleus assays.[4][7]

Carcinogenicity: Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenic potential for Ranolazine.[4][7][8] The highest oral doses tested were 150 mg/kg/day in rats and 50 mg/kg/day in mice.[7][9]

Reproductive and Developmental Toxicity: Animal studies with Ranolazine have shown some reproductive and developmental effects at maternally toxic doses. In rats, there was an increased incidence of misshapen sternebrae and reduced ossification of pelvic and cranial bones in fetuses at 400 mg/kg/day.[7][10] Reduced ossification of sternebrae was also observed in rabbits at 150 mg/kg/day.[10] These doses were associated with increased maternal mortality.[10]

Mechanism of Action and Key Experiments

Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in intracellular calcium overload via the sodium-calcium exchanger. Ranolazine is also a partial inhibitor of fatty acid oxidation (pFOX).

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Ranolazine.

References

- 1. esschemco.com [esschemco.com]

- 2. esschemco.com [esschemco.com]

- 3. esschemco.com [esschemco.com]

- 4. tga.gov.au [tga.gov.au]

- 5. kmpharma.in [kmpharma.in]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. DailyMed - RANEXA- ranolazine tablet, film coated, extended release [dailymed.nlm.nih.gov]

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the precision and accuracy of measurements are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for its sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can significantly compromise the reliability of quantitative data. The use of stable isotope-labeled internal standards, with a prominent role for deuterated analogs, has become the gold standard to mitigate these challenges. This technical guide delves into the fundamental principles of employing deuterated standards in mass spectrometry, providing detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate this critical practice.

Core Principles: The "Why" and "How" of Deuterated Standards

At its core, an internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls.[1] The fundamental principle is that the IS experiences the same analytical variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, variations in sample preparation, injection volume, and instrument performance can be effectively normalized.[2][3]

Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D).[3] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1]

Key Advantages of Deuterated Internal Standards:

-

Compensation for Matrix Effects: The "matrix effect" is a significant challenge in LC-MS/MS, where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5] Because a deuterated IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[6] This ensures that the analyte-to-IS ratio remains constant, providing a more accurate measurement.[5]

-

Correction for Sample Preparation Variability: Losses can occur during various sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[1] Since the deuterated IS is added at the beginning of the sample preparation process, it accounts for these losses, as both the analyte and the IS will be affected similarly.

-

Improved Precision and Accuracy: By correcting for the aforementioned sources of error, the use of deuterated internal standards significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of quantitative assays.

Considerations and Potential Pitfalls:

While highly effective, the use of deuterated standards is not without its considerations:

-

Isotopic Purity: The deuterated standard should be of high isotopic purity, meaning it should contain minimal amounts of the unlabeled analyte. Contamination with the unlabeled form will lead to an overestimation of the analyte's concentration.

-

Deuterium Isotope Effect: The replacement of hydrogen with the heavier deuterium atom can sometimes lead to slight differences in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[7] If this chromatographic separation is significant, the analyte and the IS may experience different matrix effects, compromising the accuracy of the correction.[6]

-

Stability of the Deuterium Label: The deuterium atoms should be placed in a chemically stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Conceptual Framework: The Role of Internal Standards in Mitigating Analytical Variability

The following diagram illustrates the logical relationship between analytical challenges and the corrective role of a deuterated internal standard.

Experimental Protocols in Practice

The following sections provide detailed methodologies for the quantification of immunosuppressants and Vitamin D, common applications where deuterated internal standards are crucial for accurate therapeutic drug monitoring and clinical assessment.

Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.

1. Sample Preparation:

-

To 100 µL of calibrator, quality control, or patient whole blood sample, add 25 µL of a working solution of deuterated internal standards (cyclosporine A-d12, tacrolimus-¹³C,d₂, sirolimus-¹³C,d₃, everolimus-¹³C₂,d₄) in methanol.

-

Vortex mix for 10 seconds.

-

Add 200 µL of zinc sulfate in methanol to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

Quantification of 25-Hydroxyvitamin D2 and D3 in Human Serum by LC-MS/MS

This protocol details a method for the quantification of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) in human serum.

1. Sample Preparation:

-

To 100 µL of serum, add 25 µL of deuterated 25-hydroxyvitamin D3 (25-OH-D3-d6) internal standard solution in methanol.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to further clean up the sample.

-

Elute the analytes with methanol and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

-

LC System: HPLC system.

-

Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) in positive mode.

-

Detection: MRM of specific transitions for 25-OH-D2, 25-OH-D3, and 25-OH-D3-d6.

Quantitative Data Summary

The following tables summarize typical validation data for the LC-MS/MS methods described above, demonstrating the high level of performance achievable with the use of deuterated internal standards.[8][9]

Table 1: Method Validation Data for Immunosuppressant Quantification [8][9]

| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus |

| Linearity Range (ng/mL) | 2 - 1250 | 0.5 - 42.2 | 0.6 - 49.2 | 0.5 - 40.8 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |

| Intra-assay Precision (%CV) | < 10% | < 15% | < 15% | < 15% |

| Inter-assay Precision (%CV) | < 10% | < 15% | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 15% |

| Recovery (%) | 75 - 85 | 75 - 85 | 75 - 85 | 75 - 85 |

Table 2: Method Validation Data for 25-Hydroxyvitamin D Quantification

| Parameter | 25-OH-D2 | 25-OH-D3 |

| Linearity Range (ng/mL) | 2 - 100 | 2 - 100 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Intra-assay Precision (%CV) | < 10% | < 10% |

| Inter-assay Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Recovery (%) | > 80 | > 80 |

Visualizing Experimental Workflows

Diagrams are powerful tools for understanding complex experimental procedures. The following sections provide Graphviz (DOT language) scripts for generating key workflow diagrams.

General Quantitative LC-MS/MS Workflow with a Deuterated Internal Standard

This diagram outlines the standard steps involved in a quantitative LC-MS/MS analysis from sample receipt to final data reporting.

SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Workflow

SILAC is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids to metabolically label proteins. This workflow illustrates the key phases of a SILAC experiment.

Conclusion

The use of deuterated internal standards is an indispensable practice in modern quantitative mass spectrometry. By effectively compensating for matrix effects and variability in sample preparation, these standards enable researchers, scientists, and drug development professionals to achieve the high levels of precision and accuracy required for robust and reliable data. A thorough understanding of the underlying principles, coupled with meticulously validated experimental protocols, ensures the integrity of quantitative bioanalysis, from early-stage drug discovery to clinical diagnostics and beyond. The workflows and data presented in this guide serve as a foundational resource for the successful implementation of deuterated standards in mass spectrometry.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal standard - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. longdom.org [longdom.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

Methodological & Application

Application Note: High-Throughput Quantification of Ranolazine in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ranolazine in human plasma. The protocol utilizes Ranolazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method was validated over a linear range of 5 to 2000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, meeting regulatory guidelines for bioanalytical method validation.

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method designed for the reliable quantification of Ranolazine. The use of Ranolazine-D8 as an internal standard minimizes variability from sample preparation and instrument response.[2]

Experimental

Materials and Reagents

-

Standards: Ranolazine (≥99% purity), Ranolazine-D8 (≥99% purity).

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation

-

LC System: Agilent 1200 Series HPLC or equivalent.[3]

-

Mass Spectrometer: SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent, equipped with a TurboIonSpray (Electrospray Ionization - ESI) source.[2]

-

Analytical Column: Waters XSelect CSH C18 (100 x 3.0 mm, 2.5 µm) or equivalent.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Ranolazine and Ranolazine-D8 in methanol to achieve a final concentration of 1 mg/mL. Store at 2-8°C.

-

Working Standard (WS) Solutions: Prepare serial dilutions of the Ranolazine stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ranolazine-D8 stock solution with methanol to a final concentration of 100 ng/mL.

Liquid Chromatography Conditions

The chromatographic parameters are summarized in the table below.

| Parameter | Condition |

| Column | XSelect CSH C18 (100 x 3.0 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |

| Flow Rate | 0.4 mL/min[4] |

| Gradient | See Table 2 |

| Column Temperature | 40°C[4] |

| Autosampler Temp. | 10°C |

| Injection Volume | 5 µL |

| Run Time | ~5.0 minutes |

Table 1: Optimized Liquid Chromatography Conditions.

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 0.50 | 20 |

| 2.50 | 95 |

| 4.00 | 95 |

| 4.10 | 20 |

| 5.00 | 20 |

Table 2: LC Gradient Program.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[5]

| Parameter | Ranolazine | Ranolazine-D8 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Q1 Precursor Ion (m/z) | 428.2 | 436.2 |

| Q3 Product Ion (m/z) | 279.5[5] | 279.5 |

| Declustering Potential (DP) | 50 V | 50 V |

| Collision Energy (CE) | 23 eV[6] | 23 eV |

| Dwell Time | 200 ms | 200 ms |

| Ion Source Gas 1 | 40 psi | |

| Ion Source Gas 2 | 50 psi | |

| Curtain Gas | 30 psi | |

| Source Temperature | 500°C |

Table 3: Optimized Mass Spectrometry and MRM Conditions.

Detailed Protocols

Preparation of Calibration Curve and QC Samples

-

Label separate sets of tubes for Calibration Curve (CC) and Quality Control (QC) standards.

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate Ranolazine working standard solution to achieve final concentrations.

-

CC Levels: 5, 10, 50, 200, 500, 1000, 1600, 2000 ng/mL.[5]

-

QC Levels: 15 ng/mL (Low QC), 150 ng/mL (Mid QC), and 1500 ng/mL (High QC).

Sample Preparation Protocol (Protein Precipitation)

The following protocol is applied to all samples (blanks, CCs, QCs, and unknown study samples).

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Ranolazine-D8 internal standard working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

The overall analytical workflow is illustrated below.

Caption: LC-MS/MS workflow for Ranolazine quantification.

Method Validation Summary

The method was validated according to established bioanalytical guidelines. A summary of the key validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 5-2000 ng/mL.[5] The coefficient of determination (r²) was consistently greater than 0.995.

| Parameter | Result |

| Concentration Range | 5.0 - 2000.0 ng/mL |

| Regression Model | Weighted (1/x²) Linear Regression |

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Calibration Curve Performance.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at three QC levels. The results met the acceptance criteria of ±15% (±20% at LLOQ).[7]

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) (n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) (n=18) | Inter-Day Accuracy (%) |

| Low QC | 15 | 4.1% | 103.5% | 5.2% | 102.1% |

| Mid QC | 150 | 2.8% | 98.7% | 3.9% | 99.8% |

| High QC | 1500 | 2.1% | 101.2% | 3.1% | 100.5% |

Table 5: Summary of Inter- and Intra-Day Precision and Accuracy.

Extraction Recovery and Matrix Effect

Extraction recovery was consistent across all QC levels. The matrix effect was found to be negligible, indicating high selectivity of the method.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 15 | 91.5% | 1.03 | 1.01 |

| Mid QC | 150 | 93.2% | 0.98 | 0.99 |

| High QC | 1500 | 92.8% | 1.01 | 1.00 |

Table 6: Extraction Recovery and Matrix Effect Data.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Ranolazine in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, while the use of a stable isotope-labeled internal standard ensures accuracy. The validation data confirms that the method is robust and suitable for supporting clinical pharmacokinetic and bioequivalence studies.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. symc.edu.cn [symc.edu.cn]

- 4. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 5. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. galaxymineraltransport.com [galaxymineraltransport.com]

- 7. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Ranolazine in Human Plasma by LC-MS/MS using Ranolazine-D8 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive protocol for the quantitative analysis of Ranolazine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Ranolazine-D8 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Ranolazine is an anti-anginal medication used to treat chronic stable angina.[1] Accurate quantification of Ranolazine in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the determination of Ranolazine in human plasma, employing its deuterated analog, Ranolazine-D8, as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

This section outlines the materials, equipment, and procedures for the quantitative analysis of Ranolazine in human plasma.

Materials and Reagents

-

Ranolazine reference standard (>98% purity)

-

Ranolazine-D8 internal standard (>98% purity)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Stock and Working Solutions

-

Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranolazine reference standard in 10 mL of methanol.

-

Ranolazine-D8 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Ranolazine-D8 in 1 mL of methanol.

-

Ranolazine Working Solutions: Prepare serial dilutions of the Ranolazine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Ranolazine-D8 Working Solution (100 ng/mL): Dilute the Ranolazine-D8 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Ranolazine and Ranolazine-D8 from plasma samples.

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For all tubes except the blank, add 10 µL of the Ranolazine-D8 working solution (100 ng/mL).

-

For calibration standards and QC samples, spike with the corresponding Ranolazine working solutions.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to clean autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Column: C18, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Ranolazine | 428.2 | 279.2 | 100 |

| Ranolazine-D8 | 436.3 | 279.2 | 100 |

Note: Mass spectrometer parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument used.

Method Validation

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity

The method demonstrated linearity over a concentration range of 5 to 2000 ng/mL for Ranolazine in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| LQC | 15 | < 15 | < 15 | 85 - 115 |

| MQC | 150 | < 15 | < 15 | 85 - 115 |

| HQC | 1500 | < 15 | < 15 | 85 - 115 |

Table 1: Acceptance criteria for precision and accuracy.

Recovery

The extraction recovery of Ranolazine and Ranolazine-D8 from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels. One study reported a mean extraction recovery of 82.36% to 94.25% for Ranolazine and 88.37% for the internal standard.[2]

Matrix Effect

The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The results should indicate no significant ion suppression or enhancement.

Stability

The stability of Ranolazine in human plasma was evaluated under various conditions:

-

Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.[2]

-

Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.

-

Long-Term Stability: Stable for at least 30 days when stored at -80°C.

-

Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.[2]

Data Analysis

The concentration of Ranolazine in plasma samples is determined by calculating the peak area ratio of Ranolazine to Ranolazine-D8. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (1/x²).

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Ranolazine in human plasma. The use of a deuterated internal standard, Ranolazine-D8, ensures high accuracy and precision. This method is well-suited for a variety of clinical and research applications.

References

Application Note and Protocol for a Pharmacokinetic Study of Ranolazine Using Ranolazine-D8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication approved for the treatment of chronic angina pectoris.[1][2] Unlike traditional anti-anginal agents that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, Ranolazine's mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][3] This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, thereby improving myocardial relaxation and reducing oxygen consumption without significantly affecting hemodynamic parameters.[1][3] Ranolazine is primarily metabolized in the liver by CYP3A and to a lesser extent by CYP2D6 enzymes.[2][4]

Accurate characterization of Ranolazine's pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring patient safety. This document provides a detailed protocol for a pharmacokinetic study of Ranolazine in healthy human subjects, utilizing Ranolazine-D8 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Objectives

-

To determine the single-dose pharmacokinetic profile of Ranolazine in healthy adult volunteers.

-

To calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

-